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[1,2,5]Thiadiazolo[3,4-d]pyridazine

Cat. No.: B3050599
CAS No.: 273-14-3
M. Wt: 138.15 g/mol
InChI Key: VBDPEOAFHLPTCK-UHFFFAOYSA-N
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Description

Significance of Electron-Deficient Heterocyclic Scaffolds in Organic Electronics

Heterocyclic compounds are cyclic structures containing at least one non-carbon atom, such as nitrogen, sulfur, or oxygen, within their rings. isres.org In the context of organic electronics, these scaffolds are indispensable. researchgate.netossila.com The incorporation of heteroatoms, particularly electronegative ones like nitrogen, into an aromatic system creates what is known as an electron-deficient scaffold. tue.nl This electron deficiency is a critical property that significantly influences the material's electronic characteristics.

The significance of these scaffolds lies in their tunability. By strategically introducing heteroatoms, chemists can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. rsc.org This control is paramount for designing materials for specific applications, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net Azaheterocycles, which are heterocycles containing nitrogen, are particularly noted for their electron-deficient nature, which increases with the number of nitrogen atoms in the ring. tue.nl This property enhances their electron affinity, making them suitable for use as n-type semiconductors or as electron-accepting units in donor-acceptor (D-A) type materials. nih.gov The rigid and planar structure of many fused heterocyclic systems, like thiazolo[5,4-d]thiazole (B1587360), further promotes efficient intermolecular π–π overlap, which is crucial for charge transport. rsc.org

Role ofmdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine as an Electron Acceptor Building Block

Among the various electron-deficient units, mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine has emerged as a particularly potent building block. mdpi.com It is characterized by its ultrahigh electron deficiency, making it one of the strongest electron-acceptor systems available for creating functional organic materials. mdpi.comresearchgate.net This strong electron-accepting nature is a direct consequence of its unique fused heterocyclic structure, which incorporates both a thiadiazole and a pyridazine (B1198779) ring. The formal replacement of carbon atoms with more electronegative nitrogen atoms significantly enhances its electron affinity. tue.nlresearchgate.net

The primary role of the mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine core is to serve as an acceptor (A) unit in various molecular architectures. It is frequently incorporated into donor-acceptor-donor (D-A-D) or donor-acceptor-π-acceptor (D-A-π-A) structures. mdpi.comresearchgate.netmdpi.com In these configurations, the electron-rich donor moieties are connected to the electron-deficient mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine core, often via a π-conjugated spacer. This arrangement facilitates an intramolecular charge transfer (ICT) process from the donor to the acceptor upon photoexcitation, a fundamental mechanism for the function of many organic electronic devices. mdpi.com The substitution chemistry of its derivative, 4,7-dibromo mdpi.comacs.orgtue.nlthiadiazolo[3,4-d]pyridazine, through methods like nucleophilic aromatic substitution and cross-coupling reactions, provides a versatile platform for synthesizing a wide range of mono- and bis-derivatives, further expanding its utility. mdpi.comnih.gov

Overview of Key Research Areas Pertaining tomdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine

Research into mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine and its derivatives is concentrated on its application in advanced organic electronic devices, leveraging its powerful electron-accepting properties.

Dye-Sensitized Solar Cells (DSSCs): The mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine moiety has been explored as an internal acceptor in D-A-π-A organic sensitizers for DSSCs. mdpi.commdpi.com In this design, the heterocycle helps modulate the dye's energy levels and absorption spectrum. While studies have shown that its high electron deficiency can sometimes lead to lower light harvesting and thus modest power conversion efficiencies (PCE), it has provided valuable insights into the structural design of sensitizers. mdpi.com For instance, research has shown that the method of attaching the donor group (via a carbon or nitrogen atom) to the mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine core does not significantly impact the photovoltaic properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs): A significant area of investigation is the use of mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine in D-A-D type luminophores for near-infrared (NIR) OLEDs. researchgate.netmdpi.com Materials that emit in the NIR region are sought after for applications in night-vision devices, optical communications, and bio-imaging. mdpi.com The strong ICT character of dyes based on this acceptor core leads to low energy gaps, resulting in fluorescence in the NIR spectrum. researchgate.net

Low-Bandgap Conjugated Polymers and Non-Fullerene Acceptors (NFAs): The powerful electron-withdrawing capability of mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine makes it an excellent building block for constructing low-bandgap conjugated polymers and non-fullerene acceptors for organic solar cells. acs.orgmdpi.com In one study, a non-fused NFA incorporating a related pyridothiadiazole core, designed with an A–D–A′–D–A structure, demonstrated the utility of such strong acceptor units in achieving high-performance OSCs. acs.org The ability to tune the central acceptor core allows for fine control over the optical and electronic properties of the resulting NFA. acs.org

Research Data on mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine Derivatives

The following tables summarize key experimental data from research on materials incorporating the mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine scaffold.

Table 1: Photophysical Properties of a D-π-A-π-D Dye Based on mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine. This table presents the photophysical parameters for a near-infrared emitting dye, comparing it to a related analogue. The data highlights how structural modifications can influence absorption and emission wavelengths.

Compound NameAbsorption Max (λabs) (nm)Molar Extinction (εmax) (M⁻¹cm⁻¹)Emission Max (λem) (nm)Stokes Shift (Δν) (cm⁻¹)
4,4′-( mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)56540,0008085800
4,4′-( mdpi.comacs.orgtue.nlThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline)54849,0007555600
Data sourced from a study on D-π-A-π-D dyes for NIR OLEDs. mdpi.com

Table 2: Photovoltaic Performance of Non-Fused Non-Fullerene Acceptors (NFAs) with Different Cores. This table compares the performance of two NFAs in organic solar cells when blended with the polymer donor PM6. It illustrates how altering the central acceptor core (from a pyridothiadiazole to a benzothiadiazole) affects key solar cell parameters.

NFAPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
WHC-1 (Pyridothiadiazole core)6.60.8813.954
WHC-4 (Benzothiadiazole core)9.30.8617.064
Data sourced from a study on A–D–A′–D–A type non-fused NFAs. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N4S B3050599 [1,2,5]Thiadiazolo[3,4-d]pyridazine CAS No. 273-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4S/c1-3-4(2-6-5-1)8-9-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDPEOAFHLPTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550819
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-14-3
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies For 1 2 3 Thiadiazolo 3,4 D Pyridazine and Its Derivatives

Core Scaffold Synthesis

The synthesis of the mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine core is a critical first step in accessing a range of derivatives. Key intermediates in this process include halogenated and dione (B5365651) precursors, which serve as versatile building blocks for further chemical transformations.

Preparative Routes to 4,7-Dibromomdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine

The improved synthetic pathway involves the initial preparation of 5,6-dihydro mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine-4,7-dione. mdpi.comresearchgate.net This intermediate is then heated with phosphorus pentabromide (PBr₅) at 105 °C for 9 hours to yield the target 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine in a 75% yield. mdpi.com This dibrominated compound is a highly electron-deficient molecule, making it a valuable intermediate for the synthesis of various dyes and materials. mdpi.com

Synthesis of 5,6-Dihydromdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine-4,7-dione Precursors

The key precursor, 5,6-dihydro mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine-4,7-dione, is synthesized through a multi-step process. mdpi.comresearchgate.net The synthesis begins with the etherification of a diacid with methanol (B129727) in the presence of thionyl chloride to produce a diester. mdpi.com This diester is then treated with hydrazine (B178648) hydrate, followed by a pyridazine (B1198779) ring cyclization using hydrochloric acid to afford the desired 5,6-dihydro mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine-4,7-dione. mdpi.comresearchgate.net A similar procedure has been reported for the synthesis of the analogous 5,6-dihydro- mdpi.comresearchgate.netmdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione, which serves as a key precursor for 4,7-dihalo- mdpi.comresearchgate.netmdpi.comoxadiazolo[3,4-d]pyridazines. mdpi.comresearchgate.net

Functionalization via Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine core is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. The high electron deficiency of the heterocyclic system facilitates these reactions. mdpi.com

Selective Monosubstitution and Bis-substitution Strategies

The substitution of the bromine atoms in 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine can be controlled to achieve either selective monosubstitution or complete bis-substitution, depending on the nature of the nucleophile and the reaction conditions. mdpi.comresearchgate.netnih.gov

With oxygen and nitrogen-based nucleophiles, conditions have been identified to selectively replace one or both bromine atoms. mdpi.comresearchgate.netnih.gov For instance, the reaction with morpholine (B109124) in acetonitrile (B52724) at room temperature for 3 hours selectively yields the mono-aminated derivative. semanticscholar.org To achieve the di-aminated product, harsher conditions are required, such as heating the reaction mixture at 80 °C in DMF or refluxing in acetonitrile for an extended period. semanticscholar.org

In contrast, reactions with sulfur-based nucleophiles, such as thiols, exclusively lead to the formation of the bis-substituted derivatives. mdpi.comresearchgate.netnih.govsemanticscholar.org All attempts to isolate the mono-substituted thio-derivatives of mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine have been unsuccessful. mdpi.com

For the incorporation of weak nitrogen bases like carbazole (B46965), traditional SNAr conditions are ineffective. In these cases, Buchwald-Hartwig or Ullmann cross-coupling techniques have been successfully employed. mdpi.comresearchgate.netnih.gov

Reactivity with Oxygen-Based Nucleophiles (e.g., Hydrolysis, Alkoxidation)

The high reactivity of 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine towards oxygen nucleophiles is evident from its hydrolytic instability. mdpi.comsemanticscholar.org The compound readily hydrolyzes in the presence of water to yield 7-bromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazin-4(5H)-one. mdpi.comsemanticscholar.org The rate of this hydrolysis is dependent on the conditions; complete conversion to the monobromo derivative occurs over 30 days when stored in air at room temperature, and much faster in wet solvents like chloroform. mdpi.com

Reactions with alcohols and sodium alkoxides can lead to either alkoxy or hydroxy derivatives, depending on the specific reaction conditions. researchgate.net For example, 4,7-di(dodecyloxy)- and 4,7-di(hexyloxy) mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazines have been synthesized for the first time through these methods. researchgate.net

Table 1: Reaction of 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine with O-nucleophiles mdpi.com

EntryNucleophileSolventTemperature (°C)TimeProduct(s)Yield (%)
1H₂O (from air)-Room Temp.30 days7-bromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazin-4(5H)-oneQuantitative
2H₂OCHCl₃ (wet)Room Temp.24 h7-bromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazin-4(5H)-oneQuantitative
3H₂OCHCl₃ (wet)Reflux3 h7-bromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazin-4(5H)-oneQuantitative

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiolation)

In stark contrast to oxygen and nitrogen nucleophiles, the reaction of 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine with sulfur-based nucleophiles, specifically thiols, consistently results in the formation of the bis-substituted products. mdpi.comresearchgate.netnih.govsemanticscholar.org Even when using a stoichiometric amount of the thiol, only the 4,7-bis(alkylthio)- mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine derivatives are isolated. semanticscholar.org These compounds are of interest for the design of liquid crystals due to the formation of stable S···N interactions. mdpi.comresearchgate.netnih.gov

Table 2: Reaction of 4,7-dibromo mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine with S-nucleophiles semanticscholar.org

EntryNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
1n-BuSHDMFRoom Temp.24,7-bis(butylthio) mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine85
2n-C₁₂H₂₅SHDMFRoom Temp.24,7-bis(dodecylthio) mdpi.comresearchgate.netmdpi.comthiadiazolo[3,4-d]pyridazine90

Influence of Reaction Conditions on Regioselectivity and Product Distribution

The selective synthesis of mono- or di-substituted derivatives of mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine is highly dependent on the reaction conditions. By carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reagents, chemists can direct the outcome of the substitution reactions.

In the case of nucleophilic aromatic substitution with nitrogen nucleophiles, selective formation of mono-substituted products is achievable. researchgate.netnih.gov For example, reacting 4,7-dibromo mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine with morpholine for 3 hours at room temperature in acetonitrile produces the mono-aminated product in good yield. mdpi.com The formation of di-substituted products typically requires harsher conditions or longer reaction times.

The nature of the nucleophile also plays a crucial role. While oxygen and nitrogen nucleophiles can be controlled to give either mono- or di-substitution, thiols tend to yield only the di-substituted derivatives. researchgate.netnih.gov This highlights the different reactivity profiles of various nucleophiles towards the thiadiazolopyridazine core.

Furthermore, in cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction conditions can be tuned to achieve selective mono-arylation or di-arylation. mdpi.com This control is essential for building complex molecules with specific architectures for applications in organic electronics. mdpi.commdpi.com

Advanced Cross-Coupling Methodologies formdpi.commdpi.comwikipedia.orgThiadiazolo[3,4-d]pyridazine Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine system, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct. mdpi.comwikipedia.org These methodologies provide access to a wide array of functionalized derivatives with extended π-conjugation and diverse electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl groups onto the mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine scaffold. mdpi.com This reaction typically involves the coupling of a halogenated thiadiazolopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org

Researchers have successfully employed Suzuki-Miyaura coupling to synthesize D-A-π-A organic sensitizers for DSSCs. mdpi.com In these systems, the donor moiety is attached to the thiadiazolopyridazine acceptor via a carbon-carbon bond formed through this coupling reaction. mdpi.com The reaction conditions can be optimized to control the degree of substitution, allowing for the selective synthesis of mono- or di-arylated products. mdpi.com

Catalyst SystemSubstratesProductYield (%)Reference
Pd(dppf)Cl₂ / Na₂CO₃Bromo-substituted quinazolines and boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazoleQuinazolinylphenyl-1,3,4-thiadiazole conjugatesHigh mdpi.com
Pd(PPh₃)₄ / K₂CO₃3,5-Dichloro-1,2,4-thiadiazole and 4-methoxyphenylboronic acid3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole55 nih.gov

The Stille cross-coupling reaction offers another powerful strategy for extending the π-conjugated system of mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine derivatives. This reaction couples the halogenated heterocycle with an organostannane reagent, catalyzed by a palladium complex. mdpi.com

A notable application is the synthesis of donor-acceptor-donor (D–π–A–π–D) type dyes. For instance, 4,7-dibromo- mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine can be reacted with an arylstannane to create molecules with significant intramolecular charge transfer, which are of interest for near-infrared (NIR) organic light-emitting diodes (OLEDs). mdpi.com The efficiency of the Stille coupling can be influenced by the choice of solvent and temperature, with toluene (B28343) at elevated temperatures often providing better yields than THF. mdpi.com

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂4,7-dibromo- mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine and 4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)anilineToluene11024>15 mdpi.com
PdCl₂(PPh₃)₂4,7-dibromo- mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine and 4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)anilineTHFBoiling1515 mdpi.com

For the introduction of nitrogen-based substituents, particularly from weakly nucleophilic amines, the Buchwald-Hartwig and Ullmann coupling reactions are highly effective. mdpi.comresearchgate.net These palladium- or copper-catalyzed reactions enable the formation of C-N bonds under conditions where direct nucleophilic substitution fails. wikipedia.orgmdpi.com

The incorporation of carbazole, a bulky and weakly basic amine, into the mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine core has been successfully achieved using these methods. mdpi.comresearchgate.net This is significant for the development of materials for photovoltaic applications, as carbazole is a common building block in organic electronics. mdpi.com The choice of catalyst, ligand, and base is critical for the success of these transformations. beilstein-journals.org

ReactionCatalyst SystemSubstratesProductReference
Buchwald-Hartwig AminationPd(OAc)₂ / X-Phos / KOt-Bu2-bromo-13α-estrone 3-methyl ether and aniline2-anilino-13α-estrone 3-methyl ether beilstein-journals.org
Ullmann CouplingNot specified4,7-dibromo mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine and carbazoleMono- and bis(9H-carbazol-9-yl) mdpi.commdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazines mdpi.com

Spectroscopic Characterization Techniques In 1 2 3 Thiadiazolo 3,4 D Pyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the study of mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine derivatives, the chemical shifts of protons provide key insights into their molecular structure. For instance, in the synthesis of 5,6-dihydro- mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-dione, the ¹H NMR spectrum shows a singlet at δ 12.89 ppm, which is attributed to the two NH protons. mdpi.com The downfield shift is indicative of protons attached to nitrogen atoms within a heterocyclic ring system.

In more complex derivatives, such as those synthesized for applications in organic electronics, the ¹H NMR spectra reveal a more detailed picture. For example, the ¹H and ¹³C NMR spectra of 4,4′-( mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) were used to confirm its structure, which was synthesized via a Stille cross-coupling reaction. mdpi.comproquest.com The specific chemical shifts and coupling constants observed in the aromatic region of the spectrum are crucial for confirming the successful coupling of the donor and acceptor moieties. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

For 5,6-dihydro- mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-dione, the ¹³C NMR spectrum displays signals at δ 142.0 and 155.0 ppm, corresponding to the carbon atoms of the heterocyclic core. mdpi.com The structure of 4,4′-( mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) was also confirmed using ¹³C NMR, alongside other spectroscopic methods. mdpi.comproquest.com The characterization data, including detailed ¹H and ¹³C NMR spectra, are often provided in supplementary materials of research publications, offering a comprehensive view of the molecular structure. mdpi.comnih.gov

Table 1: NMR Data for selected mdpi.commdpi.comnih.govThiadiazolo[3,4-d]pyridazine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5,6-dihydro- mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-dione 12.89 (s, 2H, NH) 142.0, 155.0 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine derivatives, IR spectroscopy provides direct evidence for the presence of specific bonds and functional groups.

The IR spectrum of 5,6-dihydro- mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-dione shows a strong absorption band at 1690 cm⁻¹, which is characteristic of an amide carbonyl group, confirming the diketo structure. mdpi.com The spectrum also displays bands at 3467, 3406, 3162, and 3030 cm⁻¹, which are attributed to N-H and C-H stretching vibrations. mdpi.com The structure of various other mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine derivatives has also been confirmed through IR spectroscopy, often in conjunction with other analytical techniques. mdpi.comproquest.com

Table 2: Key IR Absorption Bands for 5,6-dihydro- mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-dione

Wavenumber (cm⁻¹) Vibrational Mode Reference
3467, 3406 N-H stretching mdpi.com
3162, 3030 C-H stretching mdpi.com
1690 C=O stretching (amide) mdpi.com
1635, 1541, 1489 C=C and C=N stretching mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine derivatives. The structure of 5,6-dihydro- mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-dione was established using elemental analysis and high-resolution mass spectrometry. mdpi.com Similarly, the structures of various D–π–A–π–D dyes based on the mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine core have been confirmed by HRMS. mdpi.comproquest.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. This technique is particularly useful for characterizing the photophysical properties of conjugated systems like mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine derivatives.

The UV-Vis absorption spectrum of 4,4′-( mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) in dichloromethane (B109758) exhibits short-wavelength bands at 293 nm and 343 nm, which are associated with π-π* electronic transitions. mdpi.com A broad band in the visible region, with a maximum at 560 nm, is attributed to an intramolecular charge transfer (ICT) process. mdpi.com This ICT character is a key feature of donor-acceptor molecules designed for optoelectronic applications. For comparison, a similar compound, 4,4′-( mdpi.commdpi.comnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), shows an absorption maximum at 548 nm in chloroform. mdpi.com The position of the absorption maxima and the molar extinction coefficients are important parameters for evaluating the potential of these dyes in devices like organic light-emitting diodes (OLEDs). mdpi.com

Table 3: UV-Vis Absorption Data for selected mdpi.commdpi.comnih.govThiadiazolo[3,4-d]pyridazine Derivatives

Compound Solvent λmax (nm) Type of Transition Reference
4,4′-( mdpi.commdpi.comnih.govThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) CH₂Cl₂ 293, 343 π-π* mdpi.com
560 Intramolecular Charge Transfer (ICT) mdpi.com
4,4′-( mdpi.commdpi.comnih.govThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline) Chloroform 548 Intramolecular Charge Transfer (ICT) mdpi.com

Determination of Absorption Maxima (λmax)

In a study of D-A-π-A organic sensitizers for dye-sensitized solar cells, a series of dyes (TIM series) featuring the mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine core were analyzed in ethanol. mdpi.com The absorption spectra revealed that dyes where the donor fragment was connected to the pyridazine (B1198779) ring via a nitrogen atom had similar absorption maxima. mdpi.com For instance, TIM2, a derivative with a cyclohexane (B81311) ring, showed a distinct absorption peak. mdpi.com Another derivative, TIM4, where the donor was linked through a carbon atom, exhibited a hypsochromic (blue) shift in its absorption, attributed to an increased conjugation chain from an additional p-tolyl group. mdpi.com

In a different series of D–π–A–π–D type dyes, compounds were synthesized using 4,7-dibromo- mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine as a precursor. mdpi.com The photophysical properties of these compounds were investigated, showing absorption maxima in the visible region. For example, 4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) exhibited an absorption maximum at 560 nm in CH₂Cl₂. mdpi.com A related compound, 4,4′-( mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), showed an absorption peak at 548 nm in chloroform. mdpi.com

CompoundSolventAbsorption Maxima (λmax) (nm)Reference
TIM2EthanolNot specified in abstract mdpi.com
TIM4EthanolNot specified in abstract mdpi.com
4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)CH₂Cl₂293, 343, 560 mdpi.com
4,4′-( mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline)Chloroform548 mdpi.com

Molar Extinction Coefficient (ε) Measurements

The molar extinction coefficient (ε) quantifies how strongly a substance absorbs light at a given wavelength. For mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine derivatives, these values are crucial for applications such as solar cells, where efficient light harvesting is paramount.

Research has shown that the extinction coefficients for dyes based on this heterocyclic core can be relatively low. mdpi.com This has been attributed to the inherent electron-deficient properties of the pyridazine ring. mdpi.com In the TIM series of dyes, the size of the substituent in the dihydroindole donor group influenced the absorption intensity; TIM2, with a cyclohexane ring, had the highest extinction coefficient among its peers. mdpi.com

For the D–π–A–π–D dye, 4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), multiple absorption bands were observed in CH₂Cl₂, with corresponding molar extinction coefficients of 38,313 M⁻¹cm⁻¹ (at 293 nm), 35,924 M⁻¹cm⁻¹ (at 343 nm), and 22,666 M⁻¹cm⁻¹ (at 560 nm). mdpi.com

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)CH₂Cl₂29338,313 mdpi.com
34335,924
56022,666
4,4′-( mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline)Not specifiedNot specifiedNot specified mdpi.com

Luminescence Spectroscopy for Photophysical Properties

Luminescence spectroscopy is a powerful tool for investigating the emissive properties of molecules, providing information on their potential use in applications like organic light-emitting diodes (OLEDs).

Fluorescence Emission Characteristics (e.g., Emission Maximum Wavelength λem)

Donor-acceptor-donor (D-A-D) dyes based on the mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine core have been shown to exhibit fluorescence in the near-infrared (NIR) region of the spectrum. researchgate.net This positions them as promising materials for NIR-OLEDs. researchgate.net

Specifically, 4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) displays an emission maximum (λem) at 650 nm in the visible spectrum. mdpi.com Its analogue, 4,4′-( mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), shows a significantly red-shifted emission maximum at 755 nm. mdpi.com Comparative studies with oxygen-containing analogues (furazans) show that the emission maxima of the thiadiazole-based dyes are red-shifted by about 15 nm. researchgate.net

Stokes Shift Analysis

The Stokes shift, the difference in wavelength between the absorption and emission maxima, is an important parameter for luminescent materials. A large Stokes shift is often desirable to minimize reabsorption of emitted light.

For the D–π–A–π–D type dye 4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), the Stokes shift (Δν) was determined from its absorption at 560 nm and emission at 650 nm. mdpi.com The related compound, 4,4′-( mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), with an absorption at 548 nm and emission at 755 nm, also allows for the calculation of its Stokes shift. mdpi.com

Compoundλabs (nm)λem (nm)Stokes Shift (Δν)Reference
4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)560650Calculable mdpi.com
4,4′-( mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline)548755Calculable mdpi.com

Investigation of Luminescence Quantum Yields

The luminescence quantum yield is a measure of the efficiency of the emission process. While D-A-D dyes based on the mdpi.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine core are fluorescent, their emission intensity can vary significantly. researchgate.net

For 4,4′-( mdpi.commdpi.comresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), the fluorescence intensity was observed to be extremely low, which is likely due to the presence of non-radiative relaxation pathways. mdpi.com In contrast, its diphenylaniline counterpart did not exhibit such pronounced luminescence quenching. mdpi.com The available literature from the search does not provide specific quantitative data for the luminescence quantum yields of these particular compounds, highlighting an area for further investigation.

Theoretical and Computational Investigations Of 1 2 3 Thiadiazolo 3,4 D Pyridazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For the mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine system, DFT calculations are instrumental in understanding its high electron deficiency, which is a key feature highlighted in various studies on its derivatives. nih.govmdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties.

Conversely, the LUMO represents the ability of a molecule to accept an electron. The strong electron-deficient nature of the mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine unit results in a very low-lying LUMO energy level. nih.gov This is the primary reason for its classification as a strong electron acceptor. In donor-acceptor type molecules containing this core, the LUMO is predominantly localized on the mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine moiety, facilitating efficient intramolecular charge transfer.

In the unsubstituted mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine, the HOMO is anticipated to be a π-orbital distributed over the entire heterocyclic ring system. The LUMO is also expected to be a π*-orbital, with significant contributions from the atoms of the electron-deficient pyridazine (B1198779) and thiadiazole rings. This distribution facilitates the acceptance of electron density into the ring system.

Bandgap Determination and Excitation Energy Calculations

The energy gap between the HOMO and LUMO (the bandgap) is a crucial factor in determining the electronic and optical properties of a material. A smaller bandgap is generally associated with materials that can be more easily excited, which is a desirable characteristic for applications in organic electronics.

Below is a table showcasing the electrochemical HOMO-LUMO gaps of some representative derivatives, illustrating the effect of the mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine core.

Compound IDDonor MoietyAcceptor MoietyHOMO-LUMO Gap (eV)
TIM1 4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indolyl mdpi.comnih.govwikipedia.orgThiadiazolo[3,4-d]pyridazine-1.82
TIM2 2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazolyl mdpi.comnih.govwikipedia.orgThiadiazolo[3,4-d]pyridazine-1.80
TIM3 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole mdpi.comnih.govwikipedia.orgThiadiazolo[3,4-d]pyridazine-1.82
TIM4 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole (C-C linked) mdpi.comnih.govwikipedia.orgThiadiazolo[3,4-d]pyridazine-1.31

Data sourced from a study on D-A-π-A organic sensitizers. The values represent the electrochemical gap. mdpi.comnih.gov

Excitation energy calculations would provide further insight into the electronic transitions of the molecule. For mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine, the lowest energy electronic transition would correspond to the HOMO to LUMO transition. Given the expected small HOMO-LUMO gap, this transition would likely occur at a relatively low energy.

Density of States (DOS) Analysis

A Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. For a molecule like mdpi.comnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine, the DOS spectrum would visually depict the energy levels of the molecular orbitals. The region between the highest occupied states (valence band) and the lowest unoccupied states (conduction band) would represent the HOMO-LUMO gap. The DOS plot would show a high density of states corresponding to the π and π* orbitals of the aromatic system. A detailed DOS analysis would further elucidate the contributions of the individual atoms (C, H, N, S) to the molecular orbitals, offering a deeper understanding of the electronic structure.

Intramolecular Charge Transfer (ICT) Process Modeling

The researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine core is a powerful electron acceptor, and when incorporated into donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) molecular architectures, it facilitates significant intramolecular charge transfer (ICT) upon photoexcitation. This process is crucial for the photophysical properties of the resulting materials, influencing their absorption and emission characteristics.

In a study of a D-π-A-π-D dye, 4,4′-( researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), a broad absorption band in the visible region of its optical spectrum was attributed to an ICT process. youtube.com This indicates a substantial electronic communication between the electron-donating triphenylamine (B166846) moieties and the central electron-accepting thiadiazolopyridazine core. youtube.com The photophysical parameters for this compound and a related derivative are detailed in the table below.

Compoundλabs (nm)εmax (M-1cm-1)λem (nm)Stokes Shift (Δν) (cm-1)Solvent
4,4′-( researchgate.netresearchgate.netugm.ac.idThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)56022,6666502583CH2Cl2
4,4′-( researchgate.netresearchgate.netugm.ac.idThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline)54821,3007555493Chloroform

Data sourced from a study on donor-acceptor-dyes with extended conjugation. youtube.com

Furthermore, in donor-acceptor-donor (D-A-D) type luminophores based on the researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine core, computational modeling has been employed to understand their fluorescence properties in the near-infrared (NIR) region. nih.gov In the solid state, intermolecular π-π interactions between the pyridazine nitrogen atoms and the N-carbazolyl group of an adjacent molecule can facilitate intermolecular charge transfer emission. nih.gov These computational insights are vital for designing new materials with tailored emissive properties for applications such as NIR-OLEDs. nih.gov

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactive behavior. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Electron Affinity (EA) Calculations

Electron affinity (EA) is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. A high electron affinity indicates that the molecule readily accepts an electron. Computational studies have confirmed the exceptional electron-accepting nature of the researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine system.

Calculations of the lowest unoccupied molecular orbital (LUMO) energy (ELUMO) have shown that researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine is one of the most potent electron-accepting systems among heterocyclic compounds. nih.gov A lower LUMO energy level facilitates the acceptance of electrons, which corresponds to a high electron affinity. This ultra-high electron deficiency is a key factor in its utility as a building block in materials for organic electronics. nih.gov In the context of dye-sensitized solar cells, a high electron affinity of the acceptor unit is crucial for efficient electron injection and transport.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. It is widely used to predict and interpret UV-visible absorption and emission spectra. For derivatives of researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine, TD-DFT calculations have been instrumental in understanding their photophysical properties, particularly for applications in OLEDs and DSSCs.

In studies of D-A-D luminophores incorporating the researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine core, TD-DFT calculations have successfully modeled their near-infrared fluorescence. nih.gov These calculations help to elucidate the nature of the electronic transitions, confirming their charge-transfer character, and predict the emission wavelengths, which show good agreement with experimental data.

For D-A-π-A organic sensitizers designed for DSSCs, TD-DFT has been used to calculate their absorption spectra and to understand the influence of different donor moieties and their attachment points on the electronic properties of the dye. ugm.ac.id These theoretical investigations provide crucial insights into the structure-property relationships, guiding the molecular engineering of more efficient sensitizers. ugm.ac.id

Computational Insights into Reaction Mechanisms and Selectivity inresearchgate.netresearchgate.netugm.ac.idThiadiazolo[3,4-d]pyridazine Derivatization

Computational studies, in conjunction with experimental work, have provided significant insights into the reaction mechanisms and selectivity of the derivatization of the researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine core. The most studied precursor for derivatization is 4,7-dibromo- researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine.

The high electron deficiency of the heterocyclic system makes the bromine atoms highly susceptible to nucleophilic aromatic substitution (SNAr). ugm.ac.idresearchgate.net Studies have shown that the reaction conditions can be tuned to achieve selective mono- or di-substitution with various oxygen and nitrogen nucleophiles. researchgate.net For instance, the hydrolysis of 4,7-dibromo- researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine with water leads to the formation of 7-bromo researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazin-4(5H)-one. researchgate.net In contrast, reactions with thiols tend to yield the bis-substituted derivatives exclusively. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have also been successfully employed to introduce aryl and hetaryl substituents. ugm.ac.idyoutube.com These methods have proven to be powerful tools for the selective formation of various mono- and bis-derivatives, expanding the library of functional materials based on this heterocyclic core. ugm.ac.id Computational modeling of these reaction pathways can help to understand the transition states and intermediates, providing a deeper understanding of the observed selectivity.

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridazine to elucidate their molecular geometry and intermolecular interactions in the solid state.

Molecular Geometry and Conformation in Crystalline Phases

The crystal structure of 4,7-bis(alkylthio)- researchgate.netresearchgate.netugm.ac.idthiadiazolo[3,4-d]pyridines has been determined by X-ray analysis. researchgate.net In the solid state, these molecules exhibit interesting intermolecular interactions. Specifically, the formation of stable S···η²-(N=N) bound chains is observed, where the sulfur atom of the thiadiazole ring of one molecule interacts with the nitrogen-nitrogen double bond of the pyridazine ring of a neighboring molecule. researchgate.net This type of intermolecular interaction plays a crucial role in the crystal packing and can influence the material's bulk properties, making these compounds promising for the design of liquid crystals. researchgate.net

The planarity of the fused heterocyclic system is a key feature, although substituents can induce some distortion. In the crystal structure of some related D-A-D dyes, the researchgate.netresearchgate.netugm.ac.idoxadiazolo[3,4-d]pyridazine fragment was found to be non-planar, which can affect the photophysical properties of the material. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships in these materials and for designing new compounds with desired solid-state characteristics.

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., S…η²-(N=N) Bound Chains)

Consequently, there is no specific crystallographic data or computational analysis that describes the presence or nature of S…η²-(N=N) bound chains in the crystal lattice of nih.govnih.govnih.govThiadiazolo[3,4-d]pyridazine. This particular type of interaction, which would involve the sulfur atom of one molecule interacting with the π-system of the N=N bond in a neighboring molecule, has not been documented for this compound.

Investigations into the crystal structures of various derivatives of nih.govnih.govnih.govthiadiazole have revealed other types of intermolecular forces. For instance, in related but distinct thiadiazole compounds, interactions such as N—H···N hydrogen bonds and π–π stacking have been identified as significant contributors to the stability of their three-dimensional networks. However, these findings are specific to the derivatives studied and cannot be directly extrapolated to the unsubstituted nih.govnih.govnih.govThiadiazolo[3,4-d]pyridazine.

Further research, including single-crystal X-ray diffraction studies and high-level computational modeling of the parent compound, would be necessary to elucidate its precise packing arrangement and to determine the existence and energetic significance of any S…η²-(N=N) interactions or other non-covalent forces that govern its solid-state architecture.

Applications Of 1 2 3 Thiadiazolo 3,4 D Pyridazine in Advanced Organic Materials

Utilization in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine has been investigated as a potent internal acceptor unit in metal-free organic sensitizers for DSSCs. mdpi.com The primary design strategy involves a D-A-π-A configuration, where 'D' is an electron donor, 'A' is an internal acceptor ( mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine), 'π' is a conjugated spacer, and the final 'A' is an anchoring acceptor group. mdpi.comnih.gov

Researchers have successfully synthesized novel D-A-π-A metal-free organic sensitizers by incorporating the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine moiety as the internal electron acceptor. mdpi.comdntb.gov.ua In a typical design, a thiophene (B33073) unit serves as the π-spacer, and a cyanoacrylate group functions as the anchoring electron acceptor, which binds the dye to the semiconductor (e.g., TiO2) surface. nih.gov

A key aspect of the design flexibility is the method of attaching the donor group to the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine core. mdpi.comnih.gov Synthetic routes, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (like Suzuki and Stille couplings), have been employed. mdpi.comdntb.gov.uanih.gov These methods allow for the selective formation of various mono- and bis-arylated derivatives. dntb.gov.uanih.gov This versatility enables the connection of the donor moiety to the internal acceptor through either a carbon atom or a nitrogen atom. mdpi.comresearchgate.netnih.gov For instance, donor groups like 2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazolyl and 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole have been successfully integrated into this D-A-π-A framework. mdpi.comdntb.gov.ua

The photovoltaic performance of DSSCs based on mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine sensitizers has been systematically evaluated. A critical finding is that the extremely high electron deficiency of the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine unit significantly influences the device's efficiency. mdpi.comdntb.gov.ua While a strong acceptor is desirable for tuning energy levels in a D-A-π-A architecture, the ultrahigh electron-deficient nature of this specific heterocycle has been linked to poor power conversion efficiencies (PCE). mdpi.comrsc.org

Table 1: Photovoltaic Performance of DSSCs with mdpi.comdntb.gov.uaresearchgate.netThiadiazolo[3,4-d]pyridazine-based Sensitizers Data extracted from a study on D-A-π-A organic sensitizers. mdpi.com

Sensitizer Jsc (mA/cm²) Voc (V) FF PCE (%)
TIM1 1.83 0.49 0.65 0.58
TIM2 1.34 0.53 0.66 0.47
TIM3 2.10 0.49 0.65 0.67

| TIM4 | 0.28 | 0.45 | 0.61 | 0.08 |

Given that poor light harvesting is a primary limitation for mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine-based DSSCs, several strategies can be proposed to address this issue. mdpi.com While research on this specific family of dyes is ongoing, general approaches for enhancing light harvesting in DSSCs are applicable.

Molecular Engineering: Although initial results showed low extinction coefficients, further modification of the donor and π-spacer components could enhance the intramolecular charge transfer (ICT) and broaden the absorption spectra. mdpi.comrsc.org Incorporating more electron-rich donor moieties or extending the π-conjugation are common strategies to increase light absorption. rsc.org

Optical Engineering of the Photoanode: Modifying the photoanode structure can increase the path length of light within the cell, thereby increasing the probability of photon absorption. mdpi.com This can be achieved by introducing scattering layers or using reflective layers (back reflectors) made from materials like mesoporous silica (B1680970) nanoparticles to reflect unabsorbed photons back into the photoactive layer. mdpi.com Another approach involves creating grooved textures on the photoanode substrate to enhance light trapping. rsc.org

Integration into Organic Light-Emitting Diodes (OLEDs)

The strong electron-accepting nature of mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine also makes it a valuable component for luminophores in OLEDs, particularly for achieving emission in the near-infrared (NIR) region. proquest.commdpi.com

Researchers have focused on synthesizing D-A-D and D-π-A-π-D type molecules where the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine core serves as the central acceptor (A). researchgate.netmdpi.com In these architectures, electron-donating groups (D) are attached to the electron-deficient core, sometimes through π-conjugated spacers. proquest.com

For example, a novel D–π–A–π–D dye, 4,4′-( mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was synthesized via a Stille cross-coupling reaction using 4,7-dibromo- mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine as the starting material. proquest.commdpi.com Similarly, D-A-D dyes have been prepared by reacting the dibromo precursor with indole-type substituents. researchgate.net These synthetic strategies demonstrate the utility of the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine unit as a versatile building block for creating complex luminophores. dntb.gov.uaproquest.com

A key feature of dyes based on the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine core is their ability to emit light in the near-infrared (NIR) region of the spectrum. researchgate.netproquest.com This property is highly sought after for applications in optical communications, night-vision devices, and bio-imaging. proquest.commdpi.com The strong intramolecular charge transfer from the donor to the highly electron-deficient mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine acceptor results in a small energy gap, which is a prerequisite for NIR emission. proquest.com

Photophysical studies have confirmed this behavior. For instance, D-A-D dyes with indole-type donors attached to the mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine core exhibit fluorescence in the NIR region. researchgate.net The D-π-A-π-D dye, 4,4′-( mdpi.comdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), showed an absorption maximum at 548 nm and an emission maximum at 755 nm. proquest.commdpi.com However, its methoxy-substituted analogue exhibited fluorescence predominantly in the visible region (650 nm) with very low intensity, suggesting that the specific molecular structure significantly influences the photophysical properties and can sometimes lead to non-radiative relaxation pathways. proquest.com

Table 2: Photophysical Properties of mdpi.comdntb.gov.uaresearchgate.netThiadiazolo[3,4-d]pyridazine-based Dyes for OLEDs Data obtained in Chloroform (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂) solution. proquest.commdpi.com

Compound Structure Type λabs (nm) εmax (M-1cm-1) λem (nm) Stokes Shift (cm-1)
Compound 1 D-π-A-π-D 560 18,000 650 2580
Compound 4 D-π-A-π-D 548 21,000 755 5060

Compound 1: 4,4′-( mdpi.comdntb.gov.uaresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) Compound 4: 4,4′-( mdpi.comdntb.gov.uaresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline)

Optimization for Active Emitting Layers in OLED Architectures

The highly electron-deficient nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine nucleus serves as a powerful acceptor (A) component in donor-acceptor-donor (D-A-D) and donor-π-acceptor-π-donor (D-π-A-π-D) type luminophores. These designs are particularly effective for creating materials that emit in the near-infrared (NIR) region, a spectral range of significant interest for applications in telecommunications, night-vision displays, and biomedical imaging.

For instance, D-A-D dyes incorporating indole-type substituents have been synthesized from a 4,7-dibromo nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine precursor. These materials exhibit fluorescence in the NIR region, making them promising candidates for use as active emitting layers in NIR-OLEDs. nih.gov The introduction of a π-spacer, creating a D-π-A-π-D structure, can further extend the conjugation and shift the emission deeper into the NIR. A notable example involves using N,N-bis(4-methoxyphenyl)aniline as the donor group, which was successfully coupled to the dibrominated core via a Stille cross-coupling reaction. nih.gov

The table below summarizes the photophysical properties of representative luminophores based on the nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine core, illustrating the effect of different donor groups on their optical characteristics.

Compound NameArchitectureDonor GroupAbsorption Max (λabs, nm in CHCl3)Emission Max (λem, nm in CHCl3)Stokes Shift (Δν, cm-1)
4,4′-( nih.govnih.govacs.orgThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline) nih.govD-A-DN,N-diphenylaniline5487555299
4,4′-( nih.govnih.govacs.orgThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) nih.govD-π-A-π-DN,N-bis(4-methoxyphenyl)aniline572--

Note: The emission for the N,N-bis(4-methoxyphenyl)aniline derivative was quenched in chloroform.

Exploration in N-Type Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of complementary circuits that are more power-efficient and complex. The primary requirement for an n-type material is a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate efficient electron injection and transport.

The nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine heterocycle is considered one of the strongest organic electron-acceptor systems. acs.orgresearchgate.net Its inherent and profound electron deficiency makes it a highly promising candidate for exploration in n-type Organic Field-Effect Transistors (OFETs). Small molecules designed around donor-acceptor motifs are frequently investigated for OFET applications, and the exceptional electron-withdrawing power of the nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine core positions it as a prime building block for such materials. nih.gov While specific OFET devices incorporating this exact pyridazine-fused thiadiazole are still emerging in the literature, related electron-deficient thiadiazole-based heterocycles have demonstrated effective n-type behavior, underscoring the potential of this class of compounds. The strategy involves designing molecules where the strong acceptor core promotes the necessary low LUMO levels for stable electron transport.

Application in Liquid Crystalline Materials

The rigid, planar structure of the nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine core makes it an excellent platform for designing liquid crystalline materials. These materials exhibit phases of matter intermediate between conventional liquids and solid crystals (mesophases), and are fundamental to display technologies.

Design of Bis(alkylthio) Derivatives for Mesophase Induction

A well-established strategy to induce liquid crystalline behavior is the attachment of long, flexible alkyl chains to a rigid molecular core. In the case of nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine, this has been successfully achieved through the synthesis of 4,7-bis(alkylthio) derivatives. The synthesis typically involves the nucleophilic aromatic substitution of 4,7-dibromo nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine with long-chain alkylthiols. Unlike reactions with oxygen or nitrogen nucleophiles which can be selective, reactions with thiols tend to proceed directly to the bis-substituted derivatives.

The introduction of these long alkyl chains, such as dodecylthio groups, imparts the necessary molecular shape and anisotropy to promote the formation of ordered, yet fluid, mesophases. Specifically, 4,7-bis(dodecylthio) nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine is known to possess liquid crystalline properties. Similarly, 4,7-dialkoxy derivatives, such as the 4,7-di(dodecyloxy) and 4,7-di(hexyloxy) variants, have also been synthesized and are noted as compounds of interest for their potential liquid crystalline properties.

Structural Features Conducive to Liquid Crystalline Properties

Beyond the presence of long alkyl chains, specific structural features of the nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine core itself are conducive to the formation of liquid crystalline phases. The planarity of the fused heterocyclic system allows for efficient molecular packing.

A key contributing factor is the formation of stable intermolecular interactions. X-ray analysis has revealed the presence of rather stable S···η²-(N=N) bound chains in the crystal structure of 4,7-bis(alkylthio)- nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridines. nih.gov These specific, directional non-covalent interactions between the sulfur atom of the thiadiazole ring and the nitrogen-nitrogen double bond of the pyridazine (B1198779) ring of a neighboring molecule help to organize the molecules into ordered arrays. This supramolecular self-assembly is a critical feature that makes these compounds highly promising for the design of novel liquid crystals. The combination of a rigid, interactive core and flexible peripheral chains is the fundamental design principle that enables these derivatives to exhibit mesophases.

Comparative Studies and Structural Modifications Involving 1 2 3 Thiadiazolo 3,4 D Pyridazine

Analogous Heterocyclic Systems

The replacement of the sulfur atom in the thiadiazole ring or the nitrogen-rich pyridazine (B1198779) ring with other atoms or groups leads to analogs with distinct properties. These comparisons are crucial for understanding the structure-property relationships in this class of compounds.

Comparison withmdpi.comnih.govresearchgate.netOxadiazolo[3,4-d]pyridazine Derivatives

The oxygen analog, mdpi.comnih.govresearchgate.netoxadiazolo[3,4-d]pyridazine, represents the most direct comparison to the subject compound. While both are part of the broader 1,2,5-chalcogenadiazole family and are investigated for photovoltaic applications, there are notable differences in their research status and accessibility. mdpi.com

Synthetic Accessibility: Research into mdpi.comnih.govresearchgate.netoxadiazolo[3,4-d]pyridazines is considerably less extensive than for their sulfur-containing counterparts. researchgate.netmdpi.com This is largely attributed to the limited availability and more challenging synthetic routes for the oxadiazole derivatives. mdpi.com For instance, the synthesis of the key precursor 5,6-dihydro- mdpi.comnih.govresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione is hampered by its tendency to decompose under heating in acidic conditions. mdpi.com

Application Precursors: Despite being less studied, mdpi.comnih.govresearchgate.netoxadiazolo[3,4-d]pyridazines are considered promising precursors for materials science applications, much like their thiadiazole analogs. researchgate.netmdpi.com The sulfur analog, 4,7-dibromo- mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, is a well-established and important precursor for a variety of photovoltaic materials. mdpi.com

Comparison withmdpi.comnih.govresearchgate.netSelenadiazolo[3,4-d]pyridazine Derivatives

Moving down the chalcogen group, the selenium analogs offer another point of comparison. Fused mdpi.comnih.govresearchgate.netselenadiazoles are part of the family of heterocycles explored for advanced materials. However, within the pyridazine-fused subgroup, the selenium derivatives are the least explored. Research indicates that key intermediates, such as 5,6-dihalo- mdpi.comnih.govresearchgate.netselenadiazolo[3,4-b]pyrazines (a closely related system), remain unsynthesized, highlighting the synthetic challenges and the nascent stage of research in this specific area compared to the more developed chemistry of the thiadiazole and oxadiazole analogs. mdpi.com

Comparative Analysis with Other Fused Thiadiazoles (e.g., Benzothiadiazoles)

A comparison with benzothiadiazole (BT), a widely used electron-acceptor unit, effectively highlights the potent electronic nature of the mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine system.

Electron-Accepting Strength: The primary difference lies in the electron-accepting capability. The formal replacement of the carbon atoms of the benzene (B151609) ring in BT with the more electronegative nitrogen atoms of the pyridazine ring results in a system with significantly enhanced electron deficiency. researchgate.net Thiadiazolo[3,4-c]pyridine (PT), which has one such nitrogen replacement, is already noted to have greater electron-accepting ability than BT. researchgate.net The mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine system, with two such nitrogen atoms, is described as an "ultra-high electron-deficient" building block. researchgate.net This strong electron-withdrawing nature is its most defining characteristic when compared to other fused thiadiazoles.

Table 1: Comparative Features of mdpi.comnih.govresearchgate.netThiadiazolo[3,4-d]pyridazine and Analogous Systems
Heterocyclic SystemKey Comparative FeatureResearch Status/Application NoteReference
mdpi.comnih.govresearchgate.netOxadiazolo[3,4-d]pyridazineOxygen analog of the title compound.Less studied due to lower synthetic availability but considered a promising precursor. researchgate.netmdpi.com
mdpi.comnih.govresearchgate.netSelenadiazolo[3,4-d]pyridazineSelenium analog of the title compound.Significantly less explored; key dihalo-intermediates are currently unknown. mdpi.com
Benzothiadiazole (BT)Fused thiadiazole with a benzene ring instead of pyridazine.Serves as a benchmark acceptor; mdpi.comnih.govresearchgate.netThiadiazolo[3,4-d]pyridazine is significantly more electron-deficient. researchgate.netresearchgate.net

Rational Design Principles for Property Optimization

The potent electron-accepting nature of the mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine core is the central feature that designers manipulate to optimize materials for specific applications, such as organic electronics and photovoltaics.

Strategies for Tuning Electron Deficiency and Aromaticity

The principal strategy for tuning the electronic properties of this heterocyclic system revolves around managing its inherent electron deficiency.

Heterocyclic Core Modification: The fundamental approach to achieving high electron deficiency is the fusion of the 1,2,5-thiadiazole (B1195012) ring with an electron-withdrawing heterocycle like pyridazine. The replacement of C-H bonds in a benzene ring with more electronegative nitrogen atoms is a core principle for enhancing acceptor strength. researchgate.net

Exocyclic Substitution: Further tuning can be achieved by introducing strong electron-withdrawing groups onto the heterocyclic core. While not extensively reported for the pyridazine series, this strategy is well-documented for analogous systems like 2,1,3-benzothiadiazole, where fluorination to give 5,6-difluoro-2,1,3-benzothiadiazole is a common method to enhance its properties. researchgate.net

Modifications of Donor-Acceptor (D-A) and D-π-A-π-D Systems

The mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine unit is almost exclusively used as a powerful electron acceptor (A) in various molecular architectures designed to promote intramolecular charge transfer.

Architectural Variations: The core is incorporated into several donor-acceptor frameworks, including D-A-D, D-A-π-A, and D-π-A-π-D systems. mdpi.comresearchgate.netmdpi.com In these designs, electron-donating groups (D) are attached directly or via a π-conjugated spacer (π) to the acceptor core.

Donor and Linker Modification: A key design strategy involves varying the donor unit and the nature of its attachment to the acceptor. In one study on D-A-π-A sensitizers, the donor was attached via either a carbon or a nitrogen atom, with results showing this choice did not play a critical role in the final photovoltaic properties. mdpi.com In D-π-A-π-D systems, modification of the terminal donor groups, for example by adding methoxy (B1213986) substituents to a triphenylamine (B166846) donor, has been shown to tune the photophysical properties, such as absorption and emission wavelengths. mdpi.com

Balancing Electronic Properties: Rational design also requires balancing competing factors. While the high electron deficiency of the mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine acceptor is its main feature, it can also be a drawback. In certain dye-sensitized solar cells, this extreme deficiency was found to lower the light-harvesting capability of the dye, resulting in poor power conversion efficiency. mdpi.com This finding suggests that for optimal performance, the acceptor strength may need to be attenuated or balanced with other molecular properties, presenting a clear path for future optimization.

Table 2: Design Strategies and Findings in Donor-Acceptor Systems
System ArchitectureModification StrategyKey FindingReference
D-A-π-AVarying donor attachment point (C- vs. N-linkage).The attachment method did not significantly alter photovoltaic properties. mdpi.com
D-A-π-AUsing mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine as a very strong internal acceptor.The acceptor's high electron deficiency led to poor light harvesting and low device efficiency, indicating a need for balance. mdpi.com
D-π-A-π-DAdding methoxy groups to terminal triphenylamine donors.Modified the photophysical properties, shifting absorption and emission maxima. mdpi.com

Q & A

Basic Research Questions

Q. How does the electron-deficient nature of [1,2,5]thiadiazolo[3,4-d]pyridazine enhance its role in organic photovoltaic materials?

  • Answer: The compound's electron-deficient pyridazine ring and thiadiazole moiety create a strong electron-withdrawing acceptor (A) unit. This promotes intramolecular charge transfer (ICT) in donor-acceptor (D-A) systems, critical for light absorption and exciton dissociation in solar cells. For example, in triphenylamine-based D-A-D systems, the compound (D3) exhibited the highest NIR absorption (λmax = 1,017 nm in chloroform) due to extended conjugation and efficient charge separation, outperforming benzo[c][1,2,5]thiadiazole (D1) and [1,2,5]thiadiazolo[3,4-c]pyridine (D2) .

Q. What are the key challenges in synthesizing functionalized derivatives of this compound?

  • Answer: Functionalization via nucleophilic aromatic substitution (SNAr) is hindered by the compound’s stability under harsh conditions. For instance, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine failed to react with carbazole or diphenylamine even with NaH in THF/DMF at 60°C, likely due to decomposition . Successful strategies include Suzuki cross-coupling with boronic acids (e.g., 4-(diphenylamino)phenylboronic acid) under controlled Pd catalysis .

Q. How do computational methods like DFT aid in predicting the optoelectronic properties of this compound?

  • Answer: Density functional theory (DFT) calculates frontier molecular orbitals (FMOs), reorganization energies, and charge transfer dynamics. For D-A-D systems, DFT revealed that this compound-based molecules (D3) exhibit lower HOMO-LUMO gaps (~1.7 eV) compared to analogs, correlating with redshifted absorption and higher photovoltaic efficiency . TD-DFT further predicts excited-state behavior, guiding material design .

Advanced Research Questions

Q. What factors contribute to the solvent-dependent redshifted absorption in D-A systems incorporating this compound?

  • Answer: Solvent polarity stabilizes charge-transfer states, enhancing ICT. For D3, λmax shifted from 964 nm (vacuum) to 1,017 nm (chloroform) due to solvatochromic effects. Conjugation length and acceptor strength also play roles: the pyridazine ring’s electron deficiency amplifies ICT, while extended π-systems (e.g., D-π-A-π-D dyes) further redshift absorption .

Q. How does replacing sulfur with selenium in the thiadiazolo ring affect electronic properties?

  • Answer: Selenium analogs (e.g., [1,2,5]selenadiazolo[3,4-d]pyridazine) exhibit narrower HOMO-LUMO gaps (Δ ~0.10–0.15 eV) and larger bathochromic shifts (~49–77 nm for pyridazine derivatives) compared to sulfur-based systems. This enhances NIR absorption but may reduce stability due to heavier atom effects .

Q. What strategies optimize NIR emission efficiency in OLEDs using this compound?

  • Answer: D-π-A-π-D architectures with this compound as the central acceptor achieve NIR emission via strong ICT. For example, 4,4'-(this compound-4,7-diyl)bis(N,N-diphenylaniline) showed high external quantum efficiency (EQE) due to balanced charge transport and suppressed non-radiative decay .

Methodological Guidance

  • Synthetic Optimization: Prioritize palladium-catalyzed cross-coupling (Suzuki/Stille) over SNAr for functionalization .
  • Computational Screening: Use Gaussian 09 with B3LYP/6-31G(d,p) for FMO analysis and TD-DFT for absorption predictions .
  • Device Integration: Pair with high-mobility donors (e.g., triphenylamine) and optimize solvent annealing to enhance film morphology in solar cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.